XLR11 6-hydroxyindole metabolite
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Overview
Description
XLR11 6-hydroxyindole metabolite is a minor monohydroxylated urinary metabolite of XLR11 . XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor .
Synthesis Analysis
The metabolic profile of XLR11 was investigated using human liver microsomes to compare patterns of production of hydroxypentyl metabolites . The major metabolites were generated by hydroxylation, dihydroxylation, carboxylation, dehydrogenation, glucuronidation, and combinations of these reactions .Molecular Structure Analysis
The formal name of XLR11 6-hydroxyindole metabolite is [1- (5-fluoropentyl)-6-hydroxy-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)-methanone. It has a molecular formula of C21H28FNO2 and a formula weight of 345.5 .Chemical Reactions Analysis
XLR11 undergoes phase I and II metabolism, producing more than 25 metabolites resulting from hydroxylation, carboxylation, hemiketal and hemiacetal formation, internal dehydration, and further glucuronidation of some oxidative metabolites . XLR11 also undergoes defluorination, forming UR-144 metabolites .Scientific Research Applications
Bioimaging Applications : A study by Cao et al. (2012) discussed the use of 6-hydroxyindole-based BODIPY, highlighting its application in bioimaging, specifically for Zn2+. This compound exhibits near-infrared (NIR) fluorescence upon binding with Zn2+ due to the chelation-enhanced fluorescence effect, making it a promising tool for bioimaging applications (Cao et al., 2012).
Synthetic Cannabinoid Metabolism : Jang et al. (2015) investigated the metabolic profile of XLR-11 in human urine. They identified several metabolites resulting from various chemical reactions, including hydroxylation and glucuronidation. This study is crucial for understanding the pharmacokinetics of XLR-11 and distinguishing it from similar substances (Jang et al., 2015).
Neurotransmitter Release Modulation : Grilli et al. (2006) explored the effect of tryptophan metabolites, including 5-hydroxyindole, on the function of nicotinic acetylcholine receptors (nAChRs). Their findings suggest that these metabolites can impact the release of various neurotransmitters, which has implications for understanding brain function and potential therapeutic applications (Grilli et al., 2006).
Drug Abuse Detection : Park et al. (2015) developed a method for detecting XLR-11 and its metabolites in hair. This analytical method is essential for forensic applications, particularly in determining drug abuse cases involving synthetic cannabinoids (Park et al., 2015).
Gut Microbiota Research : Waclawiková et al. (2022) investigated 5-hydroxyindole, a gut-bacterial metabolite, and its interaction with L-type voltage-gated calcium channels. They found that 5-hydroxyindole stimulates intestinal motility and has a marginal effect on the rat cecal microbiota, suggesting potential therapeutic applications for gastrointestinal motility disorders (Waclawiková et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the XLR11 6-hydroxyindole metabolite are the peripheral CB2 receptor and the central CB1 receptor . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
The XLR11 6-hydroxyindole metabolite interacts with its targets (CB1 and CB2 receptors) by binding to them . This binding is facilitated by the presence of a tetramethylcyclopropyl group in the XLR11 molecule, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . Additionally, XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors .
Biochemical Pathways
It is known that cannabinoids like xlr11 can influence the release of neurotransmitters in the brain, thereby affecting various physiological and psychological processes .
Pharmacokinetics
It is known that the compound is an expected minor monohydroxylated urinary metabolite of xlr11 . This suggests that it is formed in the body through the metabolic breakdown of XLR11 and is excreted in the urine .
Result of Action
Given its interaction with the cb1 and cb2 receptors, it is likely to have effects similar to other cannabinoids, which can include pain relief, mood alteration, and impacts on memory .
Action Environment
Factors such as the individual’s metabolic rate, the presence of other substances, and the method of administration could potentially influence its effects .
Safety and Hazards
The safety data sheet indicates that XLR11 6-hydroxyindole metabolite may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is not intended for human or veterinary use .
Future Directions
The constantly growing market of synthetic cannabinoids like XLR11 makes it necessary to develop new methods of their analysis . The goal is to evaluate the potencies of different synthetic cannabinoids, including the UR-144 and XLR-11 family . This will help forensic scientists working on this topic .
properties
IUPAC Name |
[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGNIKIHSWKZFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043153 |
Source
|
Record name | XLR11 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1630022-98-8 |
Source
|
Record name | XLR11 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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